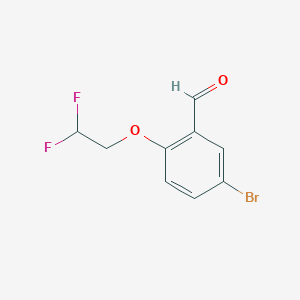

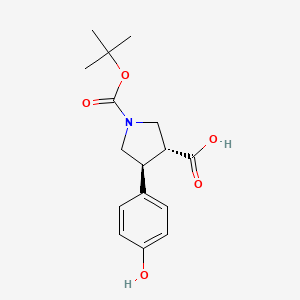

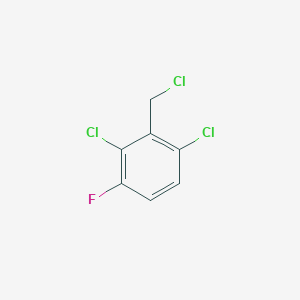

![molecular formula C14H21N3O4S B1399218 3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid CAS No. 1316226-03-5](/img/structure/B1399218.png)

3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid

Overview

Description

The compound “3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid” is a chemical compound that has been studied in the context of its potential biological activities . It is related to a class of compounds known as GPR119 agonists .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, as well as the angles between them.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This reaction utilizes a radical approach and is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure of a similar compound complexed with BTK kinase domain was determined using X-ray diffraction .Scientific Research Applications

GPR119 Agonists Development

The compound is part of a series explored for their activity as G protein-coupled receptor 119 (GPR119) agonists. A specific study focused on the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, including compounds with structural similarities to 3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid. These agonists have shown potential in augmenting insulin secretion and effectively lowering plasma glucose levels in diabetic animal models after oral administration, highlighting their significance in diabetes treatment research (Kubo et al., 2021).

HMG-CoA Reductase Inhibition

Another area of application is in the synthesis and evaluation of compounds for their ability to inhibit the enzyme HMG-CoA reductase. Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted derivatives, structurally related to the compound , have been synthesized and tested for their inhibitory activity. One compound, Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, demonstrated significant potency, surpassing that of lovastatin sodium salt in inhibiting HMG-CoA reductase in vitro. This positions such compounds as potential cholesterol biosynthesis inhibitors, offering a new avenue for addressing hypercholesterolemia (Watanabe et al., 1997).

Synthesis of Pyrimidine Derivatives

The compound's structural framework is also explored in the synthesis of pyrimidine derivatives, which possess a broad spectrum of biological activities. Studies have focused on creating novel heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4-yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives. These compounds have been synthesized using efficient methods and have shown promising yields. Their structures have been confirmed through various spectroscopic methods, highlighting the versatility of pyrimidine-based structures in medicinal chemistry (Bassyouni & Fathalla, 2013).

Future Directions

The future directions for the study of “3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could investigate their potential as GPR119 agonists , which could have implications for the treatment of conditions such as type 2 diabetes mellitus .

properties

IUPAC Name |

3-[2-methyl-6-(1-methylsulfonylpiperidin-4-yl)pyrimidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-10-15-12(3-4-14(18)19)9-13(16-10)11-5-7-17(8-6-11)22(2,20)21/h9,11H,3-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUGTDDQPJKKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2CCN(CC2)S(=O)(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

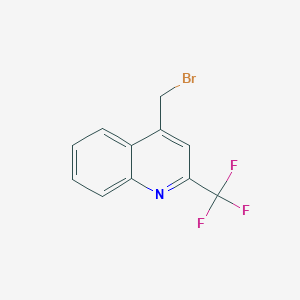

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)

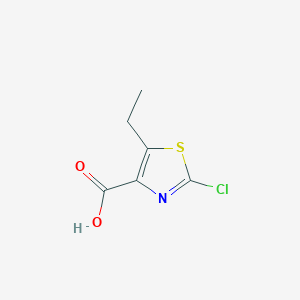

![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)

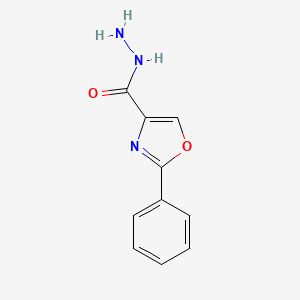

![7-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1399153.png)

![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)